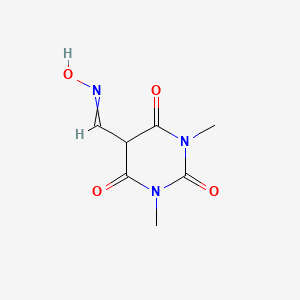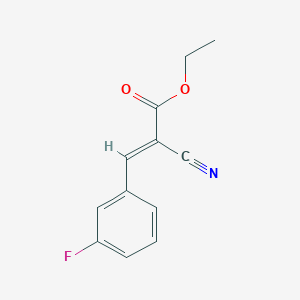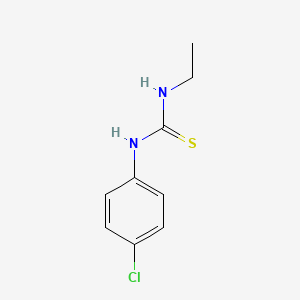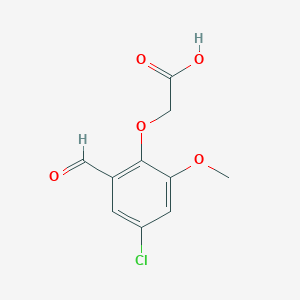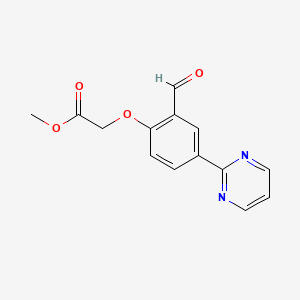![molecular formula C9H10F3N B1363397 (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 578027-35-7](/img/structure/B1363397.png)
(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Vue d'ensemble
Description
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Applications De Recherche Scientifique
®-1-[4-(Trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty materials, benefiting from its stability and reactivity.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets, influencing their function .
Mode of Action
The mode of action of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine involves its interaction with its targets, leading to changes in their function. For instance, trifluoromethyl phenyl sulfone, a compound with a similar structure, has been reported to act as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The compound’s interaction with its targets could potentially lead to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine can be influenced by various environmental factors. For instance, the compound’s interaction with its targets and its subsequent effects can be influenced by factors such as temperature, pH, and the presence of other molecules .
Safety and Hazards
Orientations Futures
The asymmetric reduction of 4-(trifluoromethyl)acetophenone to “®-1-[4-(Trifluoromethyl)phenyl]ethanol” by the recombinant E. coli LXCAR-S154Y as a biocatalyst, based on the use of hydrophilic organic solvent as a cosolvent, has potential in application . Another area of research could explore its potential applications in the synthesis of complex molecules and pharmaceuticals.
Analyse Biochimique
Biochemical Properties
®-1-[4-(Trifluoromethyl)phenyl]ethylamine plays a crucial role in biochemical reactions, particularly in the synthesis of chiral pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of enantiomerically pure compounds. One notable interaction is with recombinant Escherichia coli cells, which are used to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This interaction highlights the compound’s role in biocatalysis and its potential in producing high-value chiral intermediates.
Cellular Effects
The effects of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-1-[4-(Trifluoromethyl)phenyl]ethylamine has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, further demonstrating its significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, ®-1-[4-(Trifluoromethyl)phenyl]ethylamine exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for certain enzymes, facilitating enzyme-catalyzed reactions that lead to the formation of desired products. For example, in the biocatalytic reduction process, ®-1-[4-(Trifluoromethyl)phenyl]ethylamine binds to the active site of the enzyme, enabling the reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(Trifluoromethyl)phenyl]ethanol . This binding interaction is crucial for the compound’s role in producing enantiomerically pure intermediates.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine over time in laboratory settings are important considerations for its use in biochemical research. Studies have shown that the compound remains stable under specific conditions, maintaining its efficacy in catalyzing biochemical reactions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, affecting its performance in long-term experiments. Understanding these temporal effects is essential for optimizing its use in laboratory settings.
Dosage Effects in Animal Models
The effects of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways . At higher doses, it can induce toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies provide valuable insights into the safe and effective use of the compound in animal models.
Metabolic Pathways
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. One notable pathway is its role in the biocatalytic reduction of 4-(trifluoromethyl)acetophenone, where it serves as a substrate for recombinant Escherichia coli cells . This interaction underscores the compound’s significance in metabolic engineering and its potential to influence metabolite levels and metabolic flux within cells.
Transport and Distribution
The transport and distribution of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy in biochemical reactions . Understanding the transport mechanisms is crucial for optimizing the compound’s use in various applications, including drug delivery and metabolic engineering.
Subcellular Localization
®-1-[4-(Trifluoromethyl)phenyl]ethylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in catalyzing biochemical reactions and modulating cellular processes, further highlighting its significance in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
In industrial settings, the production of ®-1-[4-(Trifluoromethyl)phenyl]ethylamine may involve large-scale synthesis using similar trifluoromethylating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include imines, nitriles, and various substituted amines, which can be further utilized in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.
Trifluoromethylphenylamines: Compounds with similar structures but lacking the chiral center.
Fluorinated amines: Compounds with fluorine atoms in different positions on the phenyl ring.
Uniqueness
®-1-[4-(Trifluoromethyl)phenyl]ethylamine is unique due to its combination of a trifluoromethyl group and a chiral amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications, offering advantages in terms of reactivity, stability, and specificity.
Propriétés
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356301 | |
| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-35-7 | |
| Record name | (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


